molecular formula C13H7ClN4 B11050970 (3Z)-2-amino-4-(2-chlorophenyl)buta-1,3-diene-1,1,3-tricarbonitrile

(3Z)-2-amino-4-(2-chlorophenyl)buta-1,3-diene-1,1,3-tricarbonitrile

Cat. No.: B11050970
M. Wt: 254.67 g/mol
InChI Key: LUUOECFOUKIAKO-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3Z)-2-Amino-4-(2-chlorophenyl)-1,3-butadiene-1,1,3-tricarbonitrile is an organic compound characterized by its unique structure, which includes an amino group, a chlorophenyl group, and three cyano groups attached to a butadiene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-2-amino-4-(2-chlorophenyl)-1,3-butadiene-1,1,3-tricarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with malononitrile in the presence of a base, followed by the addition of an amine to form the desired product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

(3Z)-2-Amino-4-(2-chlorophenyl)-1,3-butadiene-1,1,3-tricarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

(3Z)-2-Amino-4-(2-chlorophenyl)-1,3-butadiene-1,1,3-tricarbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (3Z)-2-amino-4-(2-chlorophenyl)-1,3-butadiene-1,1,3-tricarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzaldehyde: A precursor in the synthesis of (3Z)-2-amino-4-(2-chlorophenyl)-1,3-butadiene-1,1,3-tricarbonitrile.

    Malononitrile: Another precursor used in the synthesis.

    2-Chlorophenyl derivatives: Compounds with similar chlorophenyl groups that exhibit comparable chemical properties.

Uniqueness

(3Z)-2-Amino-4-(2-chlorophenyl)-1,3-butadiene-1,1,3-tricarbonitrile is unique due to its combination of functional groups, which provide a versatile platform for further chemical modifications. Its ability to undergo various reactions and form diverse derivatives makes it valuable in multiple research and industrial applications.

Properties

Molecular Formula

C13H7ClN4

Molecular Weight

254.67 g/mol

IUPAC Name

(3Z)-2-amino-4-(2-chlorophenyl)buta-1,3-diene-1,1,3-tricarbonitrile

InChI

InChI=1S/C13H7ClN4/c14-12-4-2-1-3-9(12)5-10(6-15)13(18)11(7-16)8-17/h1-5H,18H2/b10-5+

InChI Key

LUUOECFOUKIAKO-BJMVGYQFSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(\C#N)/C(=C(C#N)C#N)N)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C(=C(C#N)C#N)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.